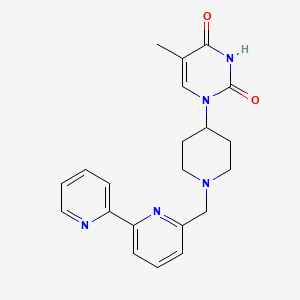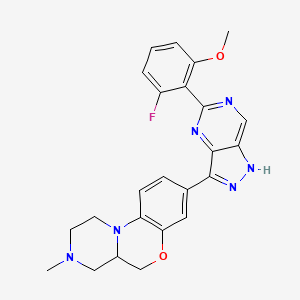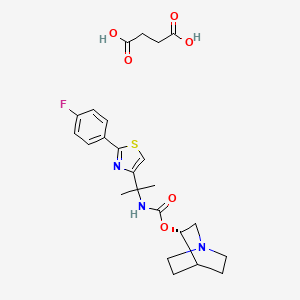
Ezurpimtrostat hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ezurpimtrostat hydrochloride is a potent and orally active compound known for its anti-fibrotic and anti-cancer properties. It is a palmitoyl-protein thioesterase-1 inhibitor, which plays a significant role in inhibiting autophagy in cancer cells. This compound has shown promising results in reducing liver fibrosis and tumor burden in preclinical models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ezurpimtrostat hydrochloride involves several steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure undergoes various functional group modifications, including halogenation, alkylation, and amination, to introduce the desired functional groups.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ezurpimtrostat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
科学研究应用
Ezurpimtrostat hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of autophagy in cancer cells, particularly in liver cancer
Fibrosis Research: The compound is employed in research on liver fibrosis and other fibrotic diseases
Immunotherapy: It has shown potential in enhancing the effects of immunotherapy by modulating immune responses
Biological Studies: The compound is used to investigate the role of palmitoyl-protein thioesterase-1 in various biological processes
作用机制
Ezurpimtrostat hydrochloride exerts its effects by inhibiting palmitoyl-protein thioesterase-1, an enzyme involved in the hydrolysis of palmitoylated proteins. This inhibition leads to the accumulation of palmitoylated proteins, disrupting cellular processes such as autophagy and lysosomal function. The compound also induces lysosomal dysregulation, causing cell death and enhancing the anti-cancer properties of immunotherapies .
相似化合物的比较
Ezurpimtrostat hydrochloride is unique compared to other similar compounds due to its dual role in inhibiting autophagy and enhancing immunotherapy. Similar compounds include:
Chloroquine: A lysosomotropic agent with anti-cancer properties.
Hydroxychloroquine: Similar to chloroquine but with a different safety profile.
Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, affecting lysosomal function .
This compound stands out due to its specific targeting of palmitoyl-protein thioesterase-1 and its potential to improve T cell-mediated immunotherapies in liver cancer .
属性
CAS 编号 |
1914148-73-4 |
|---|---|
分子式 |
C25H32Cl2N4 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C25H31ClN4.ClH/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18;/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28);1H |
InChI 键 |
DLXMKLHCUTYCGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
